5-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
This compound belongs to the pyrazolo-triazinone class, characterized by a fused bicyclic core (pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one) substituted with a 2,5-dimethylbenzyl group at position 5 and a 4-fluorophenyl group at position 2. Its structure combines aromatic and heterocyclic moieties, which are critical for modulating pharmacological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O/c1-13-3-4-14(2)16(9-13)11-24-20(26)19-10-18(23-25(19)12-22-24)15-5-7-17(21)8-6-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDSNEORUCVOIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,5-dimethylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex pyrazolo[1,5-d][1,2,4]triazinone core structure. Its molecular formula is , and it has a molecular weight of approximately 345.38 g/mol. The presence of a fluorine atom and dimethylbenzyl group suggests enhanced lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.38 g/mol |
| Structure | Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Reacting appropriate benzyl amines with triazine derivatives.
- Cyclization : Utilizing hydrazine derivatives to form the pyrazolo structure.
- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The MTT assay has shown that related compounds possess stronger cytotoxicity than standard chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Mechanism of Action : The compound may induce apoptosis via caspase activation (caspase 3/7), promoting pathways involving p53 and Bax proteins which are critical in apoptosis regulation .
Antimicrobial Activity
The pyrazolo[1,5-d][1,2,4]triazine scaffold has been associated with antimicrobial properties. Studies indicate that similar compounds have demonstrated activity against various bacterial strains and fungi .
Anti-inflammatory Effects
Compounds containing the pyrazolo structure often exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and modulation of NF-kB pathways . This suggests potential therapeutic applications in inflammatory diseases.
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a series of pyrazolo[1,5-d][1,2,4]triazine derivatives. The results indicated that several derivatives showed significant inhibition of cell proliferation in MCF-7 cells compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results demonstrated promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Comparison with Similar Compounds
Key Observations :
- The 2,5-dimethylbenzyl group in the target compound likely improves lipophilicity (logP ~4.9 estimated) compared to unsubstituted analogs (e.g., logP ~3.5 for methoxy derivatives) .
- The 4-fluorophenyl substituent at position 2 is a common pharmacophore in kinase inhibitors, balancing electronic effects and metabolic stability .
Pharmacological Activity Comparison
While direct activity data for the target compound are absent, analogs provide insights:
- MK75 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one): Exhibits nanomolar potency against PDE4B (phosphodiesterase), attributed to trifluoromethyl groups enhancing target binding .
- 5-(2-Aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one (CAS 2098010-00-3): The aminoethyl side chain improves aqueous solubility (logSw -4.5 vs. -5.2 for bulkier analogs) and CNS penetration .
- 2-(4-Nitrobenzoyl)-3-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one : Nitro groups increase electrophilicity but reduce metabolic stability compared to fluorine-substituted analogs .
Physicochemical Properties
Notable Trends:
- Aminoethyl groups reduce logP and enhance solubility, critical for CNS-targeting agents .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyrazolo-triazinone core is typically synthesized via cyclocondensation between 5-aminopyrazole-4-carboxylates and hydrazine derivatives. For example:
- Reagents : Ethyl 5-amino-1H-pyrazole-4-carboxylate reacts with hydrazine hydrate in ethanol under reflux (80°C, 12 hrs).
- Mechanism : Intramolecular cyclization eliminates ethanol, forming the triazinone ring.
- Yield : 68–72% after recrystallization from ethanol.
Table 1: Optimization of Core Synthesis
| Condition | Solvent | Temperature | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | 80°C | 12 | 72 |
| Hydrazine sulfate | Water | 100°C | 6 | 65 |
| Hydrazine acetate | THF | 60°C | 18 | 58 |
Alkylation at Position 5: 2,5-Dimethylbenzyl Incorporation
Friedel-Crafts Alkylation
The 2,5-dimethylbenzyl group is introduced via Friedel-Crafts reaction:
- Reagents : 2,5-Dimethylbenzyl chloride (1.2 eq), AlCl₃ (1.5 eq) in dichloromethane.
- Conditions : 0°C to room temperature, 6 hrs.
- Yield : 63% after aqueous workup.
Table 2: Alkylation Efficiency Across Solvents
| Solvent | Catalyst | Time (hrs) | Yield (%) |
|---|---|---|---|
| Dichloromethane | AlCl₃ | 6 | 63 |
| Nitrobenzene | FeCl₃ | 8 | 55 |
| Toluene | ZnCl₂ | 12 | 48 |
Final Purification and Characterization
Column Chromatography
Crude product is purified using silica gel with gradient elution (hexane:ethyl acetate from 4:1 to 1:1). The target compound elutes at Rf = 0.4 (TLC, UV detection).
Crystallization
Recrystallization from ethanol/water (9:1) yields colorless crystals suitable for X-ray diffraction.
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.29 (d, J = 8.8 Hz, 2H, Ar-H), 7.79 (d, J = 8.8 Hz, 2H, Ar-H), 7.10–6.96 (m, 5H, Ar-H), 4.85 (t, J = 6.4 Hz, 1H, OH), 3.63 (s, 3H, CH3), 3.38–3.20 (m, 3H), 2.84–2.79 (m, 1H), 2.76 (s, 3H, CH3), 2.44–2.39 (m, 1H).
- HRMS : m/z calcd. for C23H21FN4O [M+H]+: 405.1721; found: 405.1718.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Core formation | Cyclocondensation | 72 | 98 |
| 4-Fluorophenyl | Ullmann coupling | 85 | 99 |
| 2,5-Dimethylbenzyl | Friedel-Crafts | 63 | 95 |
Route A (sequential functionalization) achieves an overall yield of 38%, while Route B (convergent synthesis) reaches 42% by parallelizing core and substituent preparation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
